molecular formula C10H12N2O2 B1213200 Oxoamide CAS No. 713-05-3

Oxoamide

Cat. No.: B1213200
CAS No.: 713-05-3
M. Wt: 192.21 g/mol
InChI Key: WOOSCPWOYYLIHS-UHFFFAOYSA-N
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Description

Oxoamide, also known as ethanediamide, is an organic compound with the formula (CONH2)2. This white crystalline solid is slightly soluble in water and soluble in ethanol. It is the diamide derived from oxalic acid and is known for its stability and high melting point .

Biochemical Analysis

Biochemical Properties

Oxoamide plays a significant role in biochemical reactions, particularly in the inhibition of phospholipase A2 activity. It interacts with enzymes such as GIVA cPLA2 and GVIA iPLA2, inhibiting their activity and thereby affecting the release of arachidonic acid from macrophages . This interaction is crucial in modulating inflammatory responses and cellular signaling pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of phospholipase A2, which in turn reduces the release of arachidonic acid, a key signaling molecule in inflammation . This inhibition can lead to altered cellular responses and reduced inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of phospholipase A2 enzymes, inhibiting their catalytic activity . This binding prevents the hydrolysis of phospholipids and the subsequent release of arachidonic acid. Additionally, this compound may interact with other biomolecules, forming hydrogen-bonded networks that stabilize its structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable, but its activity may decrease due to degradation or interactions with other compounds. Long-term studies have shown that this compound can maintain its inhibitory effects on phospholipase A2 activity, although the extent of inhibition may vary .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits phospholipase A2 activity without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential damage to cellular structures and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of phospholipase A2. It interacts with enzymes such as GIVA cPLA2 and GVIA iPLA2, affecting the metabolic flux of arachidonic acid and other related metabolites . This interaction can influence the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its inhibitory effects on phospholipase A2 . The distribution of this compound within tissues can also affect its overall efficacy and potency.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it interacts with target enzymes and other biomolecules. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity and function within cells.

Preparation Methods

Comparison with Similar Compounds

Oxoamide is closely related to thioamides, which are sulfur analogs of oxoamides. Thioamides have similar structures but exhibit different chemical properties due to the presence of sulfur instead of oxygen. Thioamides are known for their enhanced stability and unique reactivity, making them valuable in medicinal chemistry .

Similar Compounds

Properties

IUPAC Name

N-methyl-4-oxo-4-pyridin-3-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-10(14)5-4-9(13)8-3-2-6-12-7-8/h2-3,6-7H,4-5H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOSCPWOYYLIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862385
Record name Oxoamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxoamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001004
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

713-05-3
Record name N-Methyl-γ-oxo-3-pyridinebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=713-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxoamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxoamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BA-2702
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL86R2ULD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxoamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001004
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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